

# Chemical structure and properties of ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335

Get Quote

# **ENMD-2076 Tartrate: A Comprehensive Technical Review**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has demonstrated potent anti-angiogenic and anti-proliferative activities.[1][2] Developed as a therapeutic agent for various human cancers, its mechanism of action involves the inhibition of key pathways crucial for tumor growth, survival, and vascularization.[1][2] This technical guide provides a detailed overview of the chemical structure, properties, mechanism of action, and preclinical evaluation of **ENMD-2076 Tartrate**.

# **Chemical Structure and Properties**

ENMD-2076 is the L-(+)-tartrate salt of a vinyl-pyrimidine free base, also referred to as ENMD-981693.[1][3] The tartrate salt formulation enhances the solubility and bioavailability of the active compound.



| Property          | Value                                                                                                                | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | (E)-N-(5-methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine (2R,3R)-2,3-dihydroxysuccinate | [4]       |
| CAS Number        | 1453868-32-0 (Tartrate Salt)                                                                                         | [4]       |
| Molecular Formula | C25H31N7O6                                                                                                           | [4]       |
| Molecular Weight  | 525.56 g/mol                                                                                                         | [3][4]    |
| Appearance        | Not specified in search results.                                                                                     |           |
| Solubility        | Soluble in DMSO. Insoluble in water and ethanol.                                                                     | [3]       |

## **Mechanism of Action**

ENMD-2076 exerts its anti-tumor effects by targeting multiple critical kinases involved in cell cycle regulation and angiogenesis.[1][2] Its primary targets include Aurora A kinase and various receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[2][5]

### **Inhibition of Aurora Kinases**

ENMD-2076 is a potent inhibitor of Aurora A kinase, a key regulator of mitosis.[1][6] Aurora kinases are essential for proper spindle formation and chromosome segregation during cell division.[6] By inhibiting Aurora A, ENMD-2076 disrupts mitosis, leading to G2/M cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[7][8] It exhibits selectivity for Aurora A over Aurora B.[1][7]





Click to download full resolution via product page

Caption: ENMD-2076 inhibits Aurora A kinase, disrupting mitosis and leading to cell cycle arrest.

# **Inhibition of Angiogenic Kinases**

ENMD-2076 also potently inhibits several receptor tyrosine kinases that are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][2] Key angiogenic targets include VEGFR2/KDR, FGFR1, and FGFR2.[5][8] By blocking these signaling pathways, ENMD-2076 impedes tumor neovascularization.[1][2]





Click to download full resolution via product page

Caption: ENMD-2076 blocks key angiogenic receptors, inhibiting new blood vessel formation.

# In Vitro and In Vivo Activity Kinase Inhibitory Profile

The inhibitory activity of ENMD-2076 has been characterized against a panel of recombinant human kinases. The half-maximal inhibitory concentrations (IC50) for key targets are summarized below.



| Kinase Target | IC50 (nM) | Reference |
|---------------|-----------|-----------|
| Flt3          | 1.86      | [7][8]    |
| Aurora A      | 14        | [1][7][8] |
| Src           | 23        | [9]       |
| VEGFR2/KDR    | 40        | [9]       |
| FGFR2         | 70.8      | [8]       |
| FGFR1         | 92.7      | [8]       |
| c-Kit         | 120       | [10]      |
| Aurora B      | 350       | [1][10]   |

# **Anti-proliferative Activity in Cancer Cell Lines**

ENMD-2076 has demonstrated broad anti-proliferative activity across a range of human cancer cell lines.

| Cell Line Type                           | IC50 Range (μM) | Reference |
|------------------------------------------|-----------------|-----------|
| Human Solid Tumor & Hematopoietic Cancer | 0.025 - 0.7     | [1][2][7] |
| Multiple Myeloma                         | 2.99 - 7.06     | [7]       |

# **In Vivo Anti-tumor Efficacy**

In preclinical xenograft models, orally administered ENMD-2076 has been shown to induce tumor growth inhibition and regression in a variety of cancer types, including breast, colon, melanoma, leukemia, and multiple myeloma.[1][2] For instance, in a colorectal cancer xenograft model (HT-29), ENMD-2076 treatment led to initial tumor growth inhibition followed by regression.[5]

## **Pharmacokinetics and Metabolism**



Phase I clinical trials have characterized the pharmacokinetic profile of ENMD-2076 in patients with advanced solid tumors.

| Parameter                         | Value                           | Reference    |
|-----------------------------------|---------------------------------|--------------|
| Time to Max. Concentration (Tmax) | 3 - 7.8 hours                   | [10][11][12] |
| Half-life (t1/2)                  | 27.3 - 38.3 hours (single dose) | [10][11][12] |
| Exposure                          | Dose proportional               | [10][11][12] |
| Recommended Phase II Dose         | 160 mg/m² (orally, once daily)  | [10][11]     |
| Active Metabolite                 | ENMD-2060                       | [10]         |

# **Experimental Protocols**In Vitro Kinase Assay





Click to download full resolution via product page

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of ENMD-2076.

Methodology:



- Kinase Selection: Recombinant human kinase enzymes are utilized.[1]
- Assay Platform: The kinase activity is often measured using a platform such as the Z'-Lyte Kinase Assay.[7]
- Compound Preparation: ENMD-2076 is serially diluted to create a range of concentrations for IC50 determination.[1]
- Reaction: The kinase, its specific substrate, ATP (at a concentration near the Km for each enzyme), and varying concentrations of ENMD-2076 are incubated together.
- Detection: The reaction progress, often measured by phosphorylation of the substrate, is quantified.[1]
- Data Analysis: Dose-response curves are generated by plotting kinase inhibition against the concentration of ENMD-2076 to calculate the IC50 value.[1]

# **Cell Proliferation Assay (Sulforhodamine B Assay)**

#### Methodology:

- Cell Plating: Adherent cancer cells are seeded in 96-well plates at a density of approximately 500 cells per well. For non-adherent cells, a higher density (e.g., 5,000 cells per well) is used.[1]
- Compound Treatment: Cells are incubated with multiple doses of ENMD-2076, typically spanning a wide concentration range (e.g., 0.3 nM to 125 μM), for 96 hours.[1]
- Cell Fixation: After incubation, cells are fixed to the plate.
- Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.[1]
- Measurement: The amount of bound dye is measured spectrophotometrically, which is proportional to the total cellular protein mass and thus an indicator of cell number.
- Analysis: The optical density readings are used to determine the extent of cell proliferation inhibition and to calculate IC50 values.



## In Vivo Xenograft Tumor Model

#### Methodology:

- Cell Implantation: Human cancer cells (e.g., 2 x 10<sup>6</sup> to 30 x 10<sup>6</sup> cells) are mixed with Matrigel and injected subcutaneously into immunocompromised mice (e.g., NCr nude or CB.17 SCID).[1]
- Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 500-750 mm<sup>3</sup>).[1]
- Treatment Administration: ENMD-2076 is administered orally, typically once or twice daily, dissolved in water or a vehicle such as 0.075% carboxymethylcellulose and 0.085% Tween 80.[1]
- Tumor Measurement: Tumor volume is measured regularly throughout the study.
- Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be
  excised for analysis of target kinase inhibition (e.g., by Western blot for phosphorylated
  proteins) and markers of proliferation or apoptosis.[1]
- Efficacy Evaluation: The anti-tumor efficacy is assessed by calculating tumor growth inhibition (TGI).[1]

# **Clinical Development**

ENMD-2076 has been evaluated in several Phase I and Phase II clinical trials for a variety of solid and hematologic malignancies, including ovarian cancer, triple-negative breast cancer, and colorectal cancer.[2][13][14][15] These studies have established its safety profile, pharmacokinetics, and have shown promising anti-tumor activity in certain patient populations. [10][11][13]

## Conclusion

**ENMD-2076 Tartrate** is a novel, orally active multi-kinase inhibitor with a well-defined mechanism of action that combines anti-proliferative and anti-angiogenic effects. Its ability to target both Aurora A kinase and key angiogenic pathways provides a strong rationale for its development as a cancer therapeutic. Preclinical studies have consistently demonstrated its potent anti-tumor activity in a wide range of cancer models. Clinical investigations have further



established its pharmacokinetic profile and have shown signals of efficacy, supporting its continued evaluation in various oncologic settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ENMD-2076 | Multikinase inhibitor | Probechem Biochemicals [probechem.com]
- 10. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase inhibitor, against primary and cell line-derived human colorectal cancer xenograft models PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of ENMD-2076 Tartrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671335#chemical-structure-and-properties-of-enmd-2076-tartrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com